5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid
Description
5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid (pyridine-4-carboxylic acid). Its structure features:
- Fluorine at position 5 of the pyridine ring.
- A 4-(trifluoromethyl)phenyl substituent at position 2 of the pyridine.
This compound’s molecular formula is C₁₃H₇F₄NO₂, with a molecular weight of 285.2 g/mol (calculated). The trifluoromethylphenyl group introduces steric bulk and strong electron-withdrawing effects, which influence its physicochemical properties, including acidity (predicted pKa ~2.0–2.5) and lipophilicity.
Properties
Molecular Formula |
C13H7F4NO2 |
|---|---|
Molecular Weight |
285.19 g/mol |
IUPAC Name |
5-fluoro-2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO2/c14-10-6-18-11(5-9(10)12(19)20)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,19,20) |
InChI Key |
JBDBTGHYYYXKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C(=C2)C(=O)O)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylboronic acid and 5-fluoro-2-iodopyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, where 4-(trifluoromethyl)phenylboronic acid is coupled with 5-fluoro-2-iodopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation Products: Quinones, carboxylates.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Amines, thiols, halides.
Scientific Research Applications
5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic structure.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its fluorinated aromatic structure.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The substituent at position 2 significantly impacts electronic, steric, and solubility properties. Key comparisons include:
Table 1: Substituent Effects at Position 2
Key Observations:
Electron-Withdrawing Effects :
- The 4-(trifluoromethyl)phenyl group in the target compound enhances acidity compared to 4-fluorophenyl or methyl substituents. The trifluoromethyl group’s inductive effect lowers the pKa of the carboxylic acid (~2.01 for the direct CF₃ analog vs. ~3–4 for methyl derivatives) .
- The hydroxy group in 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid introduces hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity .
Positional Isomerism and Functional Group Variations
Table 2: Functional Group and Positional Comparisons
Key Observations:
- Pharmaceutical Potential: The trifluoromethylphenyl group in the target compound mimics motifs seen in kinase inhibitors (e.g., EGFR or JAK inhibitors), where fluorine and trifluoromethyl groups improve metabolic stability and target binding .
- Agrochemical Utility : Chlorinated analogs (e.g., 5-fluoro-2-chloroisonicotinic acid) are precursors for herbicides or fungicides due to halogen-mediated bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
